XLogP Differentiation: 2-Methylfuro[3,2-b]pyridine 4-oxide Occupies a Distinct Lipophilicity Space vs. Unsubstituted N-Oxide and Parent Pyridine
The target compound exhibits an XLogP3-AA value of 0.7, positioning it in a lipophilicity range favorable for CNS drug candidates (optimal CNS LogP range: 1-3) while maintaining sufficient aqueous solubility. Compared to its closest structural analogs: (i) removal of the 2-methyl group yields furo[3,2-b]pyridine 4-oxide with XLogP 0.3 (Δ = +0.4 units imparted by the methyl substituent); (ii) removal of the N-oxide yields 2-methylfuro[3,2-b]pyridine with XLogP 1.7 (Δ = -1.0 unit imparted by N-oxide introduction); (iii) the unsubstituted parent furo[3,2-b]pyridine has XLogP 1.3. This 0.4-unit increase over the unsubstituted N-oxide analog reflects a measurable and tunable contribution of the 2-methyl group [1][2][3].
| Evidence Dimension | Lipophilicity (calculated octanol-water partition coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | Furo[3,2-b]pyridine 4-oxide: XLogP3-AA = 0.3; 2-Methylfuro[3,2-b]pyridine: XLogP3-AA = 1.7; Furo[3,2-b]pyridine: XLogP3-AA = 1.3 |
| Quantified Difference | 2-Methyl group increases XLogP by +0.4 units over unsubstituted N-oxide; N-oxide reduces XLogP by -1.0 unit vs. parent pyridine |
| Conditions | All XLogP3-AA values computed by PubChem using XLogP3 3.0 algorithm from standardized chemical structures |
Why This Matters
An XLogP of 0.7 falls within the optimal range for CNS drug candidates while the 0.4-unit increment over the unsubstituted N-oxide provides a measurable lipophilicity handle for tuning blood-brain barrier penetration and aqueous solubility in medicinal chemistry campaigns.
- [1] PubChem. 2-Methylfuro[3,2-b]pyridine 4-oxide (CID 590795). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/590795 View Source
- [2] PubChem. Furo[3,2-b]pyridine 4-oxide (CID 10630536). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10630536 View Source
- [3] PubChem. 2-Methylfuro[3,2-b]pyridine (CID 13580283). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13580283 View Source
